molecular formula C17H19N3OS2 B4737654 2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide

2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide

Cat. No. B4737654
M. Wt: 345.5 g/mol
InChI Key: BFZXZAGPAZFYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and facilitating their detection. Additionally, this compound may have antioxidant properties, which could explain its potential use in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is considered safe for use in lab experiments. However, its biochemical and physiological effects have not been extensively studied. It has been suggested that this compound may have antioxidant properties and could potentially be used in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide has several advantages for use in lab experiments, including its low toxicity and high yield synthesis methods. However, its limitations include its limited solubility in water and its potential interference with other compounds in solution.

Future Directions

There are several future directions for the study of 2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Finally, research could be conducted to explore the potential use of this compound in other applications, such as catalysis and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The synthesis of this compound can be achieved using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about this compound, it has the potential to be a valuable tool in scientific research and could have important implications for the treatment of cancer and other diseases.

Scientific Research Applications

2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide has been studied for its potential use as a reagent for the determination of various metal ions in solution. It has been found to be effective in the determination of copper, iron, and nickel ions. This compound has also been used in the synthesis of new compounds with potential biological activity. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

1-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-13-7-9-14(10-8-13)11-23-12-16(21)19-20-17(22)18-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXZAGPAZFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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